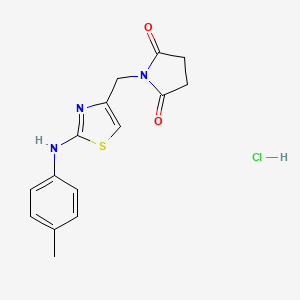

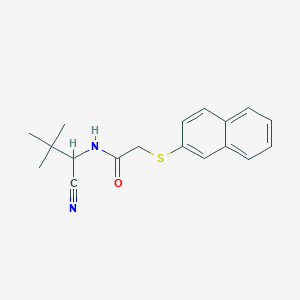

3-fluoro-4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-fluoro-4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C22H17FN4O2S and its molecular weight is 420.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

The development and synthesis of novel compounds with specific structural features, such as "3-fluoro-4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide", have been explored for their potential applications in medicinal chemistry. These compounds are synthesized to target specific enzymes or receptors, aiming at the development of new therapeutic agents. The process involves the creation of fluorinated heterocyclic compounds, demonstrating the versatility of fluoroacrylic building blocks in synthesizing fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones (Shi, Wang, & Schlosser, 1996).

Drug Discovery and Development

The compound's structural features are leveraged in the discovery and optimization of inhibitors targeting specific proteins or enzymes involved in disease pathologies. For instance, inhibitors of the Met kinase superfamily have been identified, showcasing the compound's relevance in cancer therapy due to its selectivity and efficacy (Schroeder et al., 2009). Similarly, the potential of such compounds in inhibiting the peripheral benzodiazepine receptor (PBR) indicates its applicability in studying neurodegenerative disorders (Fookes et al., 2008).

Mechanistic Studies in Disease Models

Research applications extend to the understanding of molecular mechanisms underlying various diseases. For example, the role of serotonin 1A receptors in Alzheimer's disease has been explored using similar fluoro-N-derivatives, offering insights into receptor densities in the brain and their correlation with clinical symptoms (Kepe et al., 2006). These findings contribute to the broader understanding of disease progression and potential therapeutic targets.

Anticancer and Antituberculosis Activities

Compounds with a similar structural framework have demonstrated significant anticancer and antituberculosis activities, indicating their potential as therapeutic agents against various cancer types and tuberculosis. For instance, novel pyridine-thiazole hybrid molecules have shown high antiproliferative activity against different tumor cell lines, suggesting their role as perspective anticancer agents (Ivasechko et al., 2022).

Future Directions

Mechanism of Action

Target of Action

The compound “3-fluoro-4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide” contains a pyridine ring and a thiazole ring. Compounds containing these rings are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Biochemical Pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Pyridine and thiazole derivatives are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Pharmacokinetics

The presence of fluorine in the compound could potentially enhance its metabolic stability, as fluorine is known to form strong bonds with carbon, making it difficult for metabolic enzymes to break down the compound .

Result of Action

Based on the biological activities of similar compounds, it could potentially have a variety of effects depending on the target it interacts with .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of the compound. For example, the presence of fluorine could enhance the compound’s stability under various conditions .

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN4O2S/c1-29-20-9-6-15(11-18(20)23)21(28)25-16-7-4-14(5-8-16)19-13-30-22(27-19)26-17-3-2-10-24-12-17/h2-13H,1H3,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGNNVPWEXWOKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2549803.png)

![3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2549804.png)

![7-ethyl-8-methyl-6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2549806.png)

![(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2549807.png)

![5-((4-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2549808.png)

![2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B2549810.png)

![2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid](/img/structure/B2549813.png)

![3-[1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxo-propionitrile](/img/structure/B2549815.png)

![(Z)-ethyl 1-methyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2549820.png)